1-Butoxy-3,5-difluorobenzene
Overview
Description
1-Butoxy-3,5-difluorobenzene is an organic compound with the molecular formula C₁₀H₁₂F₂O. It is a colorless to pale yellow liquid with a sweet odor. This compound is used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butoxy-3,5-difluorobenzene can be synthesized through the reaction of 3,5-difluorophenol with butyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in a suitable solvent like dimethylformamide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-Butoxy-3,5-difluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile.
Nucleophilic Substitution: The butoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, nitric acid, and sulfuric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in polar solvents are used.
Major Products:
Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of this compound.
Nucleophilic Substitution: Products depend on the nucleophile used, such as alkoxy or amino derivatives.
Scientific Research Applications
1-Butoxy-3,5-difluorobenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Butoxy-3,5-difluorobenzene involves its interaction with specific molecular targets. The butoxy group and the difluorobenzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Comparison with Similar Compounds
- 1-Butoxy-2,4-difluorobenzene
- 1-Butoxy-3,4-difluorobenzene
- 1-Butoxy-2,5-difluorobenzene
Comparison: 1-Butoxy-3,5-difluorobenzene is unique due to the specific positioning of the butoxy group and the fluorine atoms on the benzene ring. This arrangement influences its chemical reactivity and physical properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-butoxy-3,5-difluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2O/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOWXCOJMHANEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70597351 | |
Record name | 1-Butoxy-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123843-64-1 | |
Record name | 1-Butoxy-3,5-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70597351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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